molecular formula C11H14BBrClNO2 B8800471 2-Bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2-Bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No. B8800471
M. Wt: 318.40 g/mol
InChI Key: DTAMRXRGJFGXKT-UHFFFAOYSA-N
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Patent
US08592629B2

Procedure details

To crude 2-bromo-3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Preparation 238, 8.27 g, 26.0 mmol) was added methanol (100 mL), and the stirred solution cooled in an ice bath. To the solution was added hydrogen peroxide solution (35% in water, 4.25 mL, 43.8 mmol) over 5 minutes. The solution was allowed to warm slowly to room temperature for 18 hours. The reaction was quenched by addition of 1M aqueous sodium thiosulfate solution (500 mL), with rapid stirring for 15 minutes. The organics were removed in vacuo, and brine (100 mL) was added. The aqueous phase was extracted into ethyl acetate (3×100 mL). The combined organic phases were dried over magnesium sulfate, filtered and the solvent removed to leave an off white solid. The solid was triturated in 4:1 heptene:ethyl acetate and filtered to afford the title compound as a white solid (2.20 g, 41%).
Quantity
8.27 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.25 mL
Type
reactant
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([Cl:8])=[CH:6][C:5](B2OC(C)(C)C(C)(C)O2)=[CH:4][N:3]=1.[OH:18]O>CO>[Br:1][C:2]1[N:3]=[CH:4][C:5]([OH:18])=[CH:6][C:7]=1[Cl:8]

Inputs

Step One
Name
Quantity
8.27 g
Type
reactant
Smiles
BrC1=NC=C(C=C1Cl)B1OC(C(O1)(C)C)(C)C
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.25 mL
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with rapid stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the stirred solution cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 1M aqueous sodium thiosulfate solution (500 mL)
CUSTOM
Type
CUSTOM
Details
The organics were removed in vacuo, and brine (100 mL)
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted into ethyl acetate (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
to leave an off white solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated in 4:1 heptene
FILTRATION
Type
FILTRATION
Details
ethyl acetate and filtered

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC1=C(C=C(C=N1)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.